molecular formula C18H20BrN5O2 B2623259 2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide CAS No. 2247107-76-0

2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide

Cat. No.: B2623259
CAS No.: 2247107-76-0
M. Wt: 418.295
InChI Key: IFZCXLCFGVAQPD-UHFFFAOYSA-N
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Description

2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest for researchers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using an amine donor under basic conditions.

    Attachment of the Benzamidopropyl Side Chain: This step involves the reaction of the benzimidazole derivative with a benzamidopropyl halide in the presence of a base to form the desired side chain.

    Formation of the Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to form the hydrobromide salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways, protein interactions, and gene expression.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide: The non-hydrobromide form of the compound.

    1-(3-Benzamidopropyl)benzimidazole-5-carboxamide: Lacks the amino group.

    2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxylate: Contains a carboxylate group instead of a carboxamide.

Uniqueness

2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2.BrH/c19-16(24)13-7-8-15-14(11-13)22-18(20)23(15)10-4-9-21-17(25)12-5-2-1-3-6-12;/h1-3,5-8,11H,4,9-10H2,(H2,19,24)(H2,20,22)(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZCXLCFGVAQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN2C3=C(C=C(C=C3)C(=O)N)N=C2N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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